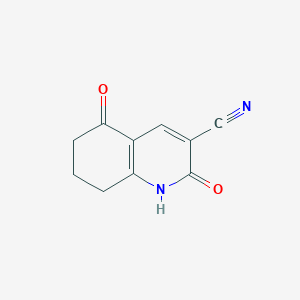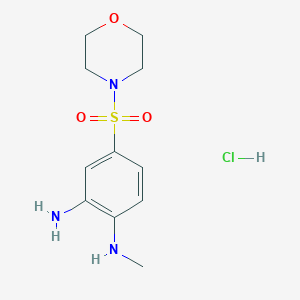![molecular formula C21H18BrN3O3 B2996397 2-(3-bromophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883956-98-7](/img/structure/B2996397.png)
2-(3-bromophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-bromophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a useful research compound. Its molecular formula is C21H18BrN3O3 and its molecular weight is 440.297. The purity is usually 95%.
BenchChem offers high-quality 2-(3-bromophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-bromophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Chemistry and Reactions
Pyrimido[4,5-b]quinoline derivatives are central to research focused on the reactions at heterocyclic ring-carbon and nitrogen atoms. For example, studies have shown that certain derivatives undergo Dimroth-type ring-opening and closure reactions, leading to the generation of various substituted derivatives through reactions with amines and alkyl lithium reagents. These processes demonstrate the compound's reactivity and potential in synthesizing new heterocyclic compounds (Levine, Chu, & Bardos, 1977).
Corrosion Inhibition
Research into the applications of pyrimido[4,5-b]quinoline-diones also extends to their use as corrosion inhibitors for metals. Studies have demonstrated that these compounds effectively inhibit the corrosion of mild steel in acidic environments. The inhibition process involves the adsorption of the compounds onto the metal surface, with certain derivatives showing exceptionally high efficiency. This application is crucial for extending the lifespan of metal structures and components in corrosive environments (Verma et al., 2016).
Synthesis of Complex Heterocyclic Compounds
The catalysis and synthesis of complex heterocyclic compounds are another significant area of application. For instance, L-proline-catalyzed protocols enable the synthesis of structurally complex ortho-quinones, showcasing the efficiency and environmental benefits of such methods. These reactions underscore the importance of pyrimido[4,5-b]quinoline derivatives in constructing diverse heterocyclic frameworks with potential applications in pharmaceuticals and materials science (Rajesh, Bala, Perumal, & Menéndez, 2011).
Antimicrobial and Antimalarial Activities
Some derivatives have been explored for their antimicrobial and antimalarial activities, offering a basis for developing new therapeutic agents. These studies indicate the potential of pyrimido[4,5-b]quinoline derivatives in contributing to the development of new drugs with specific biological activities (Vartale, Halikar, & Pawar, 2013).
properties
IUPAC Name |
2-(3-bromophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O3/c1-24-16-9-4-3-8-15(16)18(26)17-20(24)23-19(13-6-5-7-14(22)12-13)25(21(17)27)10-11-28-2/h3-9,12H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGBEUQRMZVZEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCOC)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ol](/img/structure/B2996314.png)
![Ethyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate](/img/structure/B2996316.png)

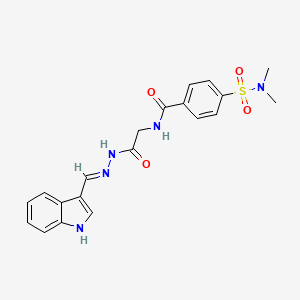

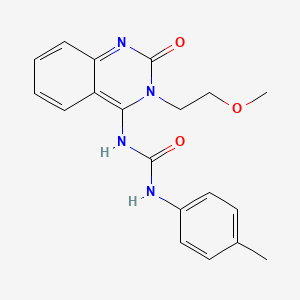
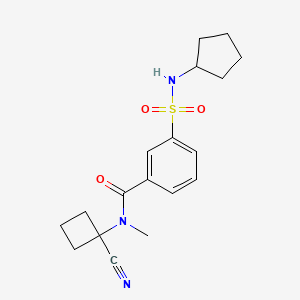
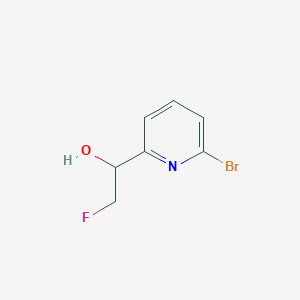
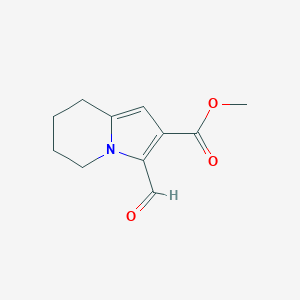
![3-[3-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]propyl acetate](/img/structure/B2996331.png)
![(Z)-3-phenyl-2-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acrylonitrile](/img/structure/B2996332.png)

